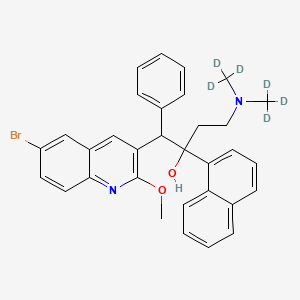
Bedaquiline-d6 (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rac)-Bedaquiline-d6 is a deuterated form of bedaquiline, an antibiotic used to treat multidrug-resistant tuberculosis. The “d6” indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification can help in studying the pharmacokinetics and metabolic pathways of the drug.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Bedaquiline-d6 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the quinoline core: This is typically achieved through a series of condensation and cyclization reactions.
Introduction of the deuterium atoms: This can be done using deuterated reagents or by hydrogen-deuterium exchange reactions under specific conditions.
Final coupling reactions: These steps involve coupling the quinoline core with other molecular fragments to form the final product.
Industrial Production Methods
Industrial production of (Rac)-Bedaquiline-d6 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: To maximize yield and purity.
Use of continuous flow reactors: For better control over reaction parameters.
Purification steps: Including crystallization and chromatography to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
(Rac)-Bedaquiline-d6 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxide.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline.
Substitution: Halogenation and other substitution reactions can modify the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Halogenating agents: Such as N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
(Rac)-Bedaquiline-d6 has several scientific research applications:
Pharmacokinetic studies: The deuterium atoms help in tracing the metabolic pathways of the drug.
Drug interaction studies: Understanding how (Rac)-Bedaquiline-d6 interacts with other drugs.
Mechanistic studies: Investigating the mechanism of action of bedaquiline.
Isotope effect studies: Studying the kinetic isotope effect in biological systems.
Wirkmechanismus
(Rac)-Bedaquiline-d6 exerts its effects by inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis. This enzyme is crucial for the bacteria’s energy production. By inhibiting ATP synthase, (Rac)-Bedaquiline-d6 effectively starves the bacteria of energy, leading to its death. The molecular targets include the c subunit of ATP synthase, and the pathways involved are related to cellular respiration and energy metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bedaquiline: The non-deuterated form.
Delamanid: Another drug used to treat multidrug-resistant tuberculosis.
Pretomanid: A newer drug with a similar mechanism of action.
Uniqueness
(Rac)-Bedaquiline-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful for detailed pharmacokinetic and metabolic studies. This isotopic labeling helps in distinguishing the drug from its metabolites and provides insights into its metabolic stability and pathways.
Eigenschaften
Molekularformel |
C32H31BrN2O2 |
|---|---|
Molekulargewicht |
561.5 g/mol |
IUPAC-Name |
4-[bis(trideuteriomethyl)amino]-1-(6-bromo-2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/i1D3,2D3 |
InChI-Schlüssel |
QUIJNHUBAXPXFS-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O)C([2H])([2H])[2H] |
Kanonische SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


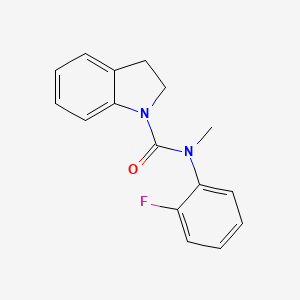
![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)
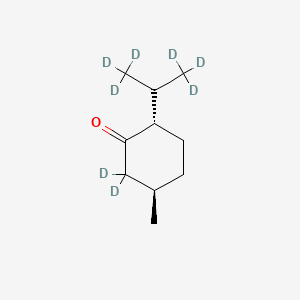

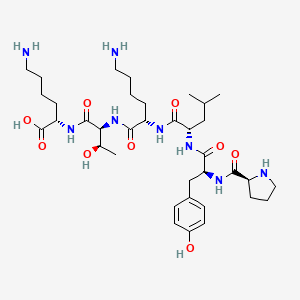
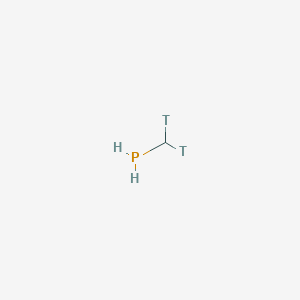

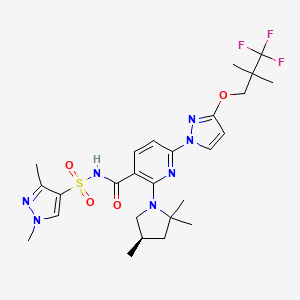
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)
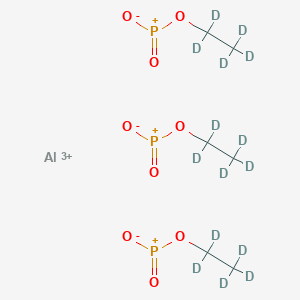


![H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]](/img/structure/B12381827.png)
![(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)
